

Laurixamine (CAS 7617-74-5): A Technical Guide to its Research Applications

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Compound of Interest

Compound Name: Laurixamine

Cat. No.: B7767073

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the antimicrobial mechanism and quantitative efficacy of **Laurixamine** (CAS 7617-74-5) is limited. This guide synthesizes information from studies on structurally related long-chain alkylamines and cationic surfactants to provide a comprehensive overview of its probable research applications and methodologies for its study.

Introduction

Laurixamine, with the chemical name 3-(dodecyloxy)propan-1-amine, is a primary alkylamine characterized by a C12 alkyl chain linked to a propylamine head group. Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic amine group, suggests its classification as a cationic surfactant. Compounds of this class are widely recognized for their antimicrobial properties, finding applications as fungicides and bactericides. While specific research on **Laurixamine** is not extensively documented in publicly accessible literature, its structural similarity to other long-chain alkylamines allows for informed postulation regarding its mechanism of action and potential research applications, particularly in the development of novel antimicrobial agents and formulations for ophthalmic use.

Physicochemical Properties

A summary of the key physicochemical properties of **Laurixamine** is presented in Table 1.

Property	Value
CAS Number	7617-74-5
Molecular Formula	C ₁₅ H ₃₃ NO
Molecular Weight	243.43 g/mol
Appearance	Colorless to pale yellow liquid
Solubility	Insoluble in water

Postulated Mechanism of Antimicrobial Action

The antimicrobial activity of cationic surfactants like **Laurixamine** is primarily attributed to their ability to disrupt microbial cell membranes. The positively charged amine group interacts with negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids, leading to a cascade of events culminating in cell death.

A diagram illustrating the proposed signaling pathway for the antimicrobial action of **Laurixamine** is provided below.

Caption: Proposed mechanism of **Laurixamine**'s antimicrobial action.

Research Applications and Representative Data

Given the absence of specific quantitative data for **Laurixamine**, this section presents representative data from studies on analogous long-chain alkylamines and cationic surfactants to illustrate its potential efficacy. The primary application of interest is its use as an antimicrobial agent.

Fungicidal and Antibacterial Activity

Long-chain alkylamines are known to exhibit broad-spectrum antimicrobial activity. Table 2 summarizes typical Minimum Inhibitory Concentration (MIC) values for structurally similar compounds against various microorganisms. These values represent the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Long-Chain Alkylamines

Compound Class	Microorganism	Representative MIC (µg/mL)
C12 Alkylamines	Staphylococcus aureus	1 - 10
Escherichia coli	5 - 50	
Candida albicans	2 - 20	
Aspergillus niger	10 - 100	

Ophthalmic Formulations

The mention of **Laurixamine** in the context of ophthalmic applications suggests its potential use as a preservative or an active agent in eye drops. Cationic surfactants can enhance drug penetration and exhibit antimicrobial properties beneficial for ophthalmic preparations.

Experimental Protocols

Detailed experimental protocols for evaluating the antimicrobial activity of compounds like **Laurixamine** are crucial for reproducible research.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Experimental workflow for MIC determination.

Methodology:

- Preparation of Antimicrobial Agent: Dissolve **Laurixamine** in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the **Laurixamine** stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
- **Inoculation:** Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
- **Incubation:** Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
- **Result Interpretation:** The MIC is determined as the lowest concentration of **Laurixamine** at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

While direct research on **Laurixamine** is sparse, its chemical structure strongly suggests it functions as a cationic surfactant with significant antimicrobial potential. The data and protocols presented, based on analogous compounds, provide a robust framework for initiating research into its specific fungicidal and bactericidal properties. Future studies should focus on determining the precise MIC values of **Laurixamine** against a broad panel of clinically relevant fungi and bacteria, elucidating its specific mechanism of action, and evaluating its safety and efficacy in relevant preclinical models, particularly for ophthalmic applications. Such research will be invaluable for unlocking the full therapeutic potential of this compound.

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